molecular formula C14H16FN3O3S B2399096 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)ethanesulfonamide CAS No. 920193-58-4

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)ethanesulfonamide

Cat. No.: B2399096
CAS No.: 920193-58-4
M. Wt: 325.36
InChI Key: DQEXMZGPTHMSQD-UHFFFAOYSA-N
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Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)ethanesulfonamide (CAS 920193-58-4) is a synthetic organic compound of significant interest in early-stage drug discovery and biochemical research, particularly in the field of epigenetics. This compound features a pyridazine core linked to a 4-fluorophenyl ring and an ethanesulfonamide chain, a structure associated with binding to acetyl-lysine recognition sites . Its primary research value is its function as a monovalent chemical scaffold for the development of bivalent BET bromodomain inhibitors . Studies have shown that the ethanesulfonamide group is a key pharmacophore, contributing to binding affinity by forming hydrogen bonds with critical residues like Asp88 and Lys91 in the first bromodomain of BRD4 (BRD4-1), and their equivalents in BRDT . Researchers utilize this compound to probe the function of BET proteins such as BRD4, a regulator of gene transcription implicated in cancer, and BRDT, a validated target for non-hormonal male contraceptive development . By serving as a building block for more complex bivalent inhibitors, this compound helps investigate differential protein-protein interactions and the plasticity of bromodomains, aiming to achieve intra-BET selectivity . The product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O3S/c1-2-22(19,20)16-9-10-21-14-8-7-13(17-18-14)11-3-5-12(15)6-4-11/h3-8,16H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEXMZGPTHMSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCOC1=NN=C(C=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)ethanesulfonamide typically involves the reaction of 6-(4-fluorophenyl)pyridazine with 2-chloroethyl ethanesulfonate under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyridazine nitrogen attacks the electrophilic carbon of the chloroethyl ethanesulfonate, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The ethanesulfonamide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ethanesulfonamides.

Scientific Research Applications

Structural Overview

The compound has the following molecular characteristics:

  • Molecular Formula : C20H20FN3O5S
  • Molecular Weight : 433.45 g/mol
  • IUPAC Name : N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2,5-dimethoxybenzenesulfonamide

Metabotropic Glutamate Receptor Modulation

Research indicates that compounds similar to N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)ethanesulfonamide can act as allosteric modulators of metabotropic glutamate receptors (mGluRs). These receptors are implicated in various neurological conditions, including:

  • Anxiety Disorders
  • Depression
  • Parkinson’s Disease

Studies have shown that mGluR5 inhibitors can alleviate symptoms associated with these conditions by modulating glutamate signaling pathways, making this compound a candidate for further exploration in drug development .

Neurological Disorders

The compound's ability to interact with mGluRs suggests potential applications in treating:

  • Fragile X Syndrome
  • Cognitive Impairments

Clinical trials have indicated that mGluR5 antagonists may help manage symptoms of these disorders, highlighting the therapeutic promise of compounds like this compound .

Preclinical Studies

A series of preclinical studies have demonstrated the efficacy of similar compounds in animal models. For instance, mGluR5 antagonists have shown significant reductions in anxiety-like behaviors and improvements in motor function in models of Parkinson's disease .

Clinical Insights

Current clinical trials are exploring the effectiveness of mGluR modulators for various indications:

  • Phase II Trials : Ongoing studies are assessing the safety and efficacy of mGluR5 inhibitors for fragile X syndrome and depression, with preliminary results showing promise .

Mechanism of Action

The mechanism of action of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)ethanesulfonamide involves its interaction with specific molecular targets. The pyridazine ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-4-(trifluoromethoxy)benzene-1-sulfonamide
  • 6-(4-fluorophenyl)pyridazine derivatives

Uniqueness

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)ethanesulfonamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct pharmacological properties. Its combination of a fluorophenyl group and ethanesulfonamide moiety makes it a versatile compound for various applications in medicinal chemistry and industry.

Biological Activity

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)ethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridazine ring, a fluorophenyl substituent, and an ethoxy linkage, which contribute to its unique pharmacological properties. Understanding the biological activity of this compound is essential for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H20FN3O5SC_{20}H_{20}FN_3O_5S, with a molecular weight of 433.5 g/mol. The presence of the fluorophenyl group enhances lipophilicity, potentially influencing the compound's pharmacokinetic properties.

Property Value
Molecular FormulaC20H20FN3O5S
Molecular Weight433.5 g/mol
Boiling PointN/A
Melting PointN/A

The mechanism of action of this compound involves interaction with specific molecular targets, such as enzymes or receptors. The structural components, particularly the fluorophenyl and pyridazine moieties, are crucial for binding to target proteins, modulating their activity, and triggering downstream signaling pathways. This interaction may lead to various biological effects, including anti-inflammatory and antiproliferative activities.

Anti-inflammatory Activity

Studies have shown that compounds similar in structure to this compound exhibit significant anti-inflammatory effects. For instance, derivatives with sulfonamide groups have been reported to suppress nitric oxide (NO) production and pro-inflammatory cytokines in cellular models of inflammation . This suggests that the compound may have potential applications in treating inflammatory diseases.

Cytotoxicity and Antiproliferative Effects

Research indicates that certain derivatives of this compound can inhibit cell proliferation in cancer cell lines. The structure-activity relationship (SAR) studies reveal that modifications to the amide or sulfonamide groups can significantly enhance or reduce cytotoxicity . For example, compounds with smaller substituents generally exhibit higher activity compared to those with larger groups .

Case Studies

  • Inhibition of GSK-3β :
    A study identified several carboxamide derivatives that inhibited GSK-3β with IC50 values ranging from 10 to 1314 nM. Compounds containing specific substituents showed enhanced inhibitory activity . This suggests that this compound could be a candidate for further development as a GSK-3β inhibitor.
  • Cell Viability Assays :
    In vitro assays demonstrated that certain derivatives did not decrease cell viability at concentrations up to 10 µM while effectively reducing NO levels in microglial cells . This highlights the potential neuroprotective effects of the compound.

Q & A

Q. What are the key considerations for synthesizing N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)ethanesulfonamide in laboratory settings?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the pyridazine core. Critical steps include:
  • Coupling Reactions : Introducing the 4-fluorophenyl group via Suzuki-Miyaura cross-coupling under Pd catalysis (e.g., Pd(PPh₃)₄) in a degassed THF/water mixture at 80–90°C .
  • Etherification : Reaction of the hydroxyl group on pyridazine with 2-chloroethylamine derivatives using K₂CO₃ as a base in DMF at 60°C to form the ethoxyethyl linker .
  • Sulfonylation : Final introduction of the ethanesulfonamide group via nucleophilic substitution with ethanesulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C .
    Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating high-purity product (>95% by HPLC) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridazine and fluorophenyl groups) and carbon backbone .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity and detect byproducts .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]⁺ = 391.12; observed 391.10 ± 0.02) .

Advanced Research Questions

Q. What strategies optimize enantiomeric purity when synthesizing derivatives of this compound?

  • Methodological Answer :
  • Chiral Resolving Agents : Use (R)- or (S)-1-phenylethylamine to form diastereomeric salts, followed by fractional crystallization .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to induce stereoselectivity .
  • Analytical Validation : Chiral HPLC (Chiralpak AD-H column) with a hexane/isopropanol mobile phase to quantify enantiomeric excess (ee >98%) .

Q. How can computational modeling predict the biological target interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding affinities with potential targets (e.g., COX-2, kinases). Prioritize docking poses with ΔG < −8 kcal/mol .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .
  • ADMET Prediction : Tools like SwissADME to evaluate pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) .

Q. How should researchers resolve contradictions in reported biological activity data for sulfonamide analogs?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ values in enzyme assays) while normalizing for variables like assay pH, temperature, and cell lines .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., fluorophenyl vs. methyl groups) and correlate with activity trends .
  • Dose-Response Validation : Replicate conflicting studies under standardized conditions (e.g., 72-hour incubation in HeLa cells) to isolate experimental variables .

Q. What in vitro models are appropriate for assessing the compound’s pharmacokinetic profile?

  • Methodological Answer :
  • Caco-2 Assays : Measure intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates high absorption) .
  • Microsomal Stability : Incubate with rat liver microsomes (RLM) and quantify remaining parent compound via LC-MS/MS (t₁/₂ > 30 min suggests metabolic stability) .
  • Plasma Protein Binding : Use equilibrium dialysis to determine unbound fraction (fu > 5% is desirable for bioavailability) .

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